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Cat. No.: B141619 Get Quote

Introduction
In the landscape of modern drug discovery and material science, the biphenyl scaffold

represents a "privileged structure"—a molecular framework that is recurrently found in potent,

biologically active compounds.[1][2] Its rigid yet conformationally flexible nature allows for

precise spatial orientation of functional groups, facilitating optimal interactions with biological

targets. 4-Ethoxy-4'-hydroxybiphenyl is a derivative of this important class, featuring two key

functional groups—a terminal hydroxyl group and an ethoxy group—at opposite ends of the

biphenyl core. These substitutions are not trivial; they critically influence the molecule's

physicochemical properties, which in turn dictate its pharmacokinetic and pharmacodynamic

behavior.

This guide provides a comprehensive benchmark analysis of 4-Ethoxy-4'-hydroxybiphenyl's
key properties. It is intended for researchers, medicinal chemists, and formulation scientists

who require a deep, data-driven understanding of this compound for applications ranging from

the development of novel therapeutics to the engineering of advanced organic materials. We

will move beyond a simple recitation of data, delving into the causality behind experimental

observations and providing detailed, reproducible protocols for property determination.

Core Physicochemical Properties: An In-Depth Look
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The utility of a chemical entity is fundamentally governed by its physical and chemical

characteristics. For 4-Ethoxy-4'-hydroxybiphenyl, these properties provide a window into its

behavior in both biological and chemical systems.

Molecular Formula: C₁₄H₁₄O₂[3][4]

Molecular Weight: 214.26 g/mol [3][4]

Melting and Boiling Points: Indicators of Purity and
Intermolecular Forces
The melting point of a crystalline solid is a sensitive indicator of its purity and the strength of its

crystal lattice energy. 4-Ethoxy-4'-hydroxybiphenyl exhibits a high melting point, suggesting

strong intermolecular interactions in its solid state.

Melting Point: 168 °C[3][5]

Boiling Point (Predicted): 357.4 ± 25.0 °C[3][5]

The presence of the hydroxyl group allows for hydrogen bonding, a powerful intermolecular

force that contributes significantly to the elevated melting point compared to unsubstituted

biphenyl. The overall planarity and size of the molecule also facilitate efficient crystal packing.

Lipophilicity (LogP): A Critical Parameter for Drug
Action
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) between n-

octanol and water, is arguably one of the most critical parameters in drug design.[6] It governs

a molecule's ability to cross biological membranes, its binding affinity to protein targets, its

solubility, and its metabolic profile. A balanced LogP is often essential for oral bioavailability.

The predicted XLogP3 value for 4-Ethoxy-4'-hydroxybiphenyl is 3.46.[4] This value indicates

that the compound is significantly more soluble in a lipid-like environment (n-octanol) than in

water, classifying it as a lipophilic molecule. This lipophilicity is driven by the large, non-polar

biphenyl core and the ethyl group, while the hydroxyl group provides a point of hydrophilicity.
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Solubility Profile: The Interplay of Polarity
The structure of 4-Ethoxy-4'-hydroxybiphenyl suggests a nuanced solubility profile. While the

large hydrocarbon framework makes it poorly soluble in water, the hydroxyl group allows for

improved solubility in polar organic solvents like alcohols and ethers.[7][8] Based on general

solubility principles for similar phenolic compounds, it is expected to be soluble in methanol,

ethanol, dimethyl sulfoxide (DMSO), and acetone, but largely insoluble in water.[8][9]

Comparative Analysis: Structure-Property
Relationships
To fully appreciate the contribution of the ethoxy and hydroxyl groups, it is instructive to

compare 4-Ethoxy-4'-hydroxybiphenyl with its parent compound, 4-hydroxybiphenyl, and a

related ether, 4-methoxybiphenyl.

Property
4-Ethoxy-4'-

hydroxybiphenyl
4-Hydroxybiphenyl 4-Methoxybiphenyl

Molecular Weight (

g/mol )
214.26[3] 170.21[8] 184.23[7]

Melting Point (°C) 168[3][5] 164-166[8] 90[7]

Boiling Point (°C) 357.4 (Predicted)[3] 305-308[8] 157 (at 10 mmHg)[7]

XLogP3 / LogP 3.46[4] 3.2[8] 3.2[7]

Expert Insights:

The addition of the ethoxy group increases the molecular weight and boiling point as

expected.

The melting point is similar to 4-hydroxybiphenyl, indicating that the substitution does not

drastically alter the crystal packing efficiency, which is dominated by the hydrogen-bonding

hydroxyl group.

The replacement of the hydroxyl group with a methoxy group (as in 4-methoxybiphenyl)

leads to a dramatic drop in melting point, underscoring the critical role of hydrogen bonding
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in the crystal lattice of the hydroxy-substituted compounds.

The XLogP3 value is slightly higher for the ethoxy derivative compared to the hydroxy and

methoxy analogs, reflecting the increased lipophilic character imparted by the additional

ethyl group.

Spectroscopic Benchmark Data
Spectroscopic analysis is essential for structural confirmation and quality control. While a

dedicated spectrum for 4-Ethoxy-4'-hydroxybiphenyl is not publicly available in the search

results, its expected characteristics can be reliably predicted based on its structure and data

from analogous compounds.[10]

¹H NMR: The spectrum would show distinct aromatic protons in the 6.8-7.5 ppm range, with

characteristic splitting patterns for a 1,4-disubstituted (para) system. The ethoxy group would

present as a triplet (CH₃) around 1.4 ppm and a quartet (CH₂) around 4.0 ppm. A broad

singlet for the phenolic hydroxyl proton would also be present, typically between 5-8 ppm,

which would be exchangeable with D₂O.

¹³C NMR: Approximately 12 distinct carbon signals would be expected (with some potential

overlap of aromatic signals). Key signals would include the aliphatic carbons of the ethoxy

group (~15 ppm and ~63 ppm) and the carbon atom attached to the hydroxyl group (~155-

160 ppm).

Infrared (IR) Spectroscopy: A prominent, broad absorption band in the region of 3200-3600

cm⁻¹ would confirm the presence of the O-H stretching vibration of the hydroxyl group. C-O

stretching for the ether and phenol would appear in the 1200-1300 cm⁻¹ region. Aromatic C-

H and C=C stretching vibrations would also be visible.

UV-Vis Spectroscopy: Like other biphenyl systems, it is expected to show strong absorbance

in the UV region, likely around 260 nm, corresponding to π→π* electronic transitions within

the conjugated aromatic system.[7]

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should show a clear

molecular ion (M⁺) peak at m/z = 214.26.
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Experimental Protocols
To ensure data integrity and reproducibility, standardized experimental protocols are essential.

The following sections detail the methodologies for determining two key properties.

Protocol 1: Determination of Lipophilicity (LogP) via the
Shake-Flask Method
This protocol describes the "gold standard" shake-flask method for LogP determination, a direct

measurement of the partition coefficient.[11]

Causality: The choice of n-octanol and water as the biphasic system is based on the fact that n-

octanol is widely accepted as a surrogate for the lipid bilayer of biological membranes. The

protocol is designed to ensure that the compound reaches equilibrium between these two

immiscible phases.

Step-by-Step Methodology:

Preparation of Pre-Saturated Solvents: Mix equal volumes of n-octanol and buffer (typically

phosphate-buffered saline, pH 7.4, to mimic physiological conditions) in a large separatory

funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the layers to

separate completely and collect each phase.

Sample Preparation: Prepare a stock solution of 4-Ethoxy-4'-hydroxybiphenyl in the pre-

saturated n-octanol at a concentration of approximately 1 mg/mL.

Partitioning: In a glass vial, combine 5 mL of the pre-saturated n-octanol stock solution with 5

mL of the pre-saturated buffer.

Equilibration: Tightly cap the vial and shake it gently on a mechanical shaker at a constant

temperature (e.g., 25 °C) for 2 hours to facilitate partitioning. To avoid emulsion formation,

gentle inversion is preferred over vigorous shaking.[6]

Phase Separation: Allow the vial to stand undisturbed overnight, or centrifuge at low speed,

to ensure complete separation of the two phases.
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Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous layer.

Determine the concentration of the analyte in each phase using a suitable analytical method,

such as UV-Vis spectrophotometry or HPLC.

Calculation: Calculate the partition coefficient (P) as: P = [Concentration in n-octanol] /

[Concentration in aqueous buffer] The final value is expressed as LogP.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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